

Preparation of 2-Aminoindane from 2-Indanone: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-aminoindane, a valuable building block in medicinal chemistry and drug development, from **2-indanone**. The primary methods covered are direct reductive amination and a two-step synthesis via an oxime intermediate followed by catalytic hydrogenation.

Introduction

2-Aminoindane and its derivatives are key structural motifs in a variety of pharmacologically active compounds, exhibiting a range of biological activities. The efficient synthesis of this scaffold from readily available starting materials like **2-indanone** is of significant interest to the pharmaceutical industry. This document outlines two robust methods for this conversion, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their needs.

Methods Overview

Two principal synthetic routes for the preparation of 2-aminoindane from **2-indanone** are presented:

• Direct Reductive Amination: This one-pot method involves the reaction of **2-indanone** with an ammonia source, such as ammonium acetate, and a reducing agent, typically a







borohydride derivative. The reaction proceeds through an in-situ formed imine intermediate, which is then reduced to the primary amine.

Two-Step Synthesis via Oxime Intermediate: This method involves the initial conversion of 2-indanone to 2-indanone oxime by reaction with hydroxylamine. The isolated oxime is then subjected to catalytic hydrogenation to yield the desired 2-aminoindane. This approach offers high yields and well-established catalytic systems.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods for preparing 2-aminoindane from **2-indanone**.



Metho d	Cataly st/Red ucing Agent	Ammo nia Source	Solven t	Tempe rature (°C)	Pressu re (atm)	Time (h)	Yield (%)	Refere nce
Two- Step: Oxime Hydrog enation	5% Pd/C	- (from oxime)	Acetic Acid, H2SO4	20-25	3	2	94	[1]
Two- Step: Oxime Hydrog enation	Raney Ni	- (from oxime)	Basic Conditi ons	Ambien t	-	-	91	[1]
Direct Reducti ve Aminati on (Gener al)	Sodium Cyanob orohydri de	Ammon ium Acetate	Methan ol	Ambien t	-	-	-	General
Leuckar t- Wallach Reactio n (Gener al)	Formic Acid/A mmoniu m Format e	Ammon ium Format e/Form amide	Neat or Solvent	120- 185	-	-	-	[2]

Note: Specific yield data for the direct reductive amination and Leuckart-Wallach reaction of **2-indanone** to 2-aminoindane is not readily available in the cited literature; the table reflects general conditions for these reaction types.

Experimental Protocols



Method 1: Two-Step Synthesis via 2-Indanone Oxime and Catalytic Hydrogenation

This protocol is divided into two key stages: the preparation of **2-indanone** oxime and its subsequent reduction to 2-aminoindane.

Part A: Preparation of 2-Indanone Oxime

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-indanone (1 equivalent) in ethanol.
- Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.
- Reaction Conditions: Heat the mixture to reflux and stir for 1-2 hours.
- Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. The 2-indanone oxime will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the product.

Part B: Catalytic Hydrogenation of **2-Indanone** Oxime to 2-Aminoindane

Two effective catalytic systems are presented below.

Protocol B1: Hydrogenation using Palladium on Carbon (Pd/C)

- Catalyst and Substrate Preparation: In a hydrogenation vessel, suspend 2-indanone oxime (1 equivalent) in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.
- Addition of Catalyst: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the suspension.
- Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atm.
- Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25°C) for 2 hours.



• Work-up and Isolation: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst. Basify the filtrate with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminoindane. A 94% yield has been reported for this procedure.[1]

Protocol B2: Hydrogenation using Raney Nickel (Raney Ni)

- Catalyst and Substrate Preparation: In a suitable reaction vessel, suspend 2-indanone
 oxime (1 equivalent) in a basic solvent system (e.g., ethanol with a catalytic amount of
 sodium hydroxide).
- Addition of Catalyst: Carefully add a slurry of Raney Nickel catalyst to the reaction mixture.
- Hydrogenation: The reaction can be carried out under a hydrogen atmosphere (balloon pressure or in a Parr shaker).
- Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
- Work-up and Isolation: Once the reaction is complete, carefully filter the catalyst. The work-up procedure is similar to the Pd/C method, involving neutralization and extraction to isolate the 2-aminoindane. A yield of 91% has been reported under these conditions.[1]

Method 2: Direct Reductive Amination (General Protocol)

This protocol outlines the general procedure for the direct conversion of **2-indanone** to 2-aminoindane.

- Reaction Setup: In a round-bottom flask, dissolve 2-indanone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.



- Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise.
- Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Isolation: Quench the reaction by the addition of water. Acidify the mixture with HCl and wash with an organic solvent (e.g., diethyl ether) to remove unreacted starting material. Basify the aqueous layer with NaOH and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate to obtain 2-aminoindane.

Visualizations

The following diagrams illustrate the chemical transformations and experimental workflows described in this document.

Synthesis of 2-Aminoindane from 2-Indanone

Method 1: Two-Step Synthesis via Oxime

2-Indanone

Hydroxylamine

2-Indanone Oxime

Imine Intermediate (in-situ)

Catalytic Hydrogenation (Pd/C or Raney Ni)

2-Aminoindane

2-Indanone

Ammonium Acetate

Imine Intermediate (in-situ)

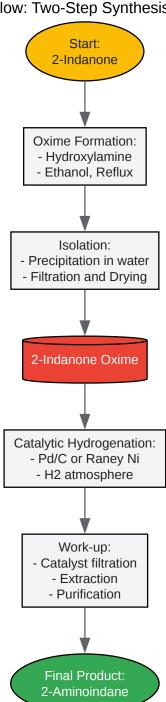
Sodium Cyanoborohydride

Method 2: Direct Reductive Amination

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Caption: Reaction pathways for the synthesis of 2-aminoindane.



Experimental Workflow: Two-Step Synthesis and Hydrogenation

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Caption: Workflow for the two-step synthesis of 2-aminoindane.

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